Dimethylacetamide

Beschreibung

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.

N,n-dimethyl acetamide solution (40% or less) is a colorless liquid with a slight ammonia-like odor. (USCG, 1999)

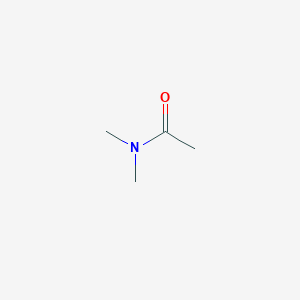

N,N-dimethylacetamide is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a member of acetamides and a monocarboxylic acid amide. It is functionally related to an acetamide.

N,N-Dimethylacetamide is a dipolar aprotic solvent and reagent that may be used in the production of fibers and pharmaceuticals, and as a non-aldehyde fixative.

See also: N,N-Dimethyl acetamide solution (40% OR less) (related).

Eigenschaften

IUPAC Name |

N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO, Array | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020499 | |

| Record name | N,N-Dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin., Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH], OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor. | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 to 331 °F at 760 mmHg (NTP, 1992), 163-165 °C, 165 °C, 329 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

151 °F (NTP, 1992), 70 °C, 70 °C (OPEN CUP), 63 °C c.c., 158 °F (open cup), (oc) 158 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN BENZENE, Soluble in alcohol, acetone, ether, Miscible with most org solvents, MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS, Miscible in water., Solubility in water: miscible, Miscible | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9366 @ 25 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.01 (Air= 1), Relative vapor density (air = 1): 3.01 | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9 mmHg at 140 °F (NTP, 1992), 2.0 [mmHg], 2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.33, 2 mmHg | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, OILY, Colorless liquid | |

CAS No. |

127-19-5 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCV5VDB3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-4 °F (NTP, 1992), -18.59 °C, -20 °C, -4 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylacetamide (DMAc)

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide (DMAc), a colorless, high-boiling, and water-miscible liquid, is a versatile aprotic solvent widely employed in organic synthesis and industrial applications.[1][2] Its utility spans from a solvent for polymer production, such as polyacrylonitrile (B21495) and polyurethane-based fibers, to a reaction medium in the manufacturing of pharmaceuticals.[3][4] This guide provides a detailed overview of the core physical properties of DMAc, complete with experimental methodologies and structured data for ease of reference.

Core Physical and Chemical Properties

DMAc, with the chemical formula CH₃C(O)N(CH₃)₂, is recognized for its thermal and chemical stability.[3] It is a polar, hygroscopic liquid that is miscible with water, ethers, esters, ketones, and aromatic compounds.[3] While highly soluble with unsaturated aliphatics, it demonstrates limited solubility with saturated aliphatic hydrocarbons.[3] The chemical reactions of DMAc are characteristic of N,N-disubstituted amides. It is resistant to bases, making it a suitable solvent for reactions involving strong bases like sodium hydroxide, but will hydrolyze in the presence of strong acids.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of N,N-Dimethylacetamide, compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₄H₉NO | |

| Molar Mass | 87.12 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, ammoniacal or fish-like | [6] |

| Melting Point | -20 °C (-4 °F) | [1][7] |

| Boiling Point | 165 - 166 °C (329 - 331 °F) | at 760 mmHg[5][6] |

| Density | 0.942 g/cm³ | at 20 °C[3] |

| 0.937 g/mL | at 25 °C[8] | |

| Viscosity | 1.02 mPa·s | at 20 °C[3] |

| 0.92 mPa·s | at 25 °C[3] | |

| Surface Tension | 36.70 mN/m | at 20 °C[9] |

| 32.43 dyn/cm | at 30 °C[10] | |

| Vapor Pressure | 1.78 hPa (1.3 Torr) | at 20 °C[3] |

| 2.0 hPa | at 21.7 °C[3] | |

| Flash Point | 63 - 70 °C (145 - 158 °F) | Closed Cup[4][11] |

| Autoignition Temperature | 490 °C (914 °F) | [12][13] |

| Refractive Index | 1.437 - 1.438 | at 20 °C, nD[1][3] |

| Solubility in Water | Miscible in all proportions | [1][10] |

| log P (Octanol/Water) | -0.253 to -0.77 | [1][11] |

| Dielectric Constant | 37.8 | at 25 °C, 10 kHz[3] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for the safe and effective use of DMAc in research and manufacturing. Standardized methodologies are employed to ensure reproducibility and comparability of data.

1. Boiling Point Determination (OECD TG 103)

The boiling point is a fundamental property, often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD).

-

Principle: This method involves distilling the liquid and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Apparatus: A distillation flask, condenser, calibrated thermometer or thermocouple, and a heating source (e.g., heating mantle).

-

Methodology:

-

The DMAc sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature is recorded when the liquid boils and a stable condensate ring is observed in the condenser.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

2. Density Measurement (OECD TG 109)

Density is typically measured using a pycnometer, hydrometer, or an oscillating densitometer.

-

Principle: The mass of a known volume of the substance is determined at a specific temperature.

-

Apparatus: A calibrated pycnometer, a constant temperature bath, and an analytical balance.

-

Methodology (Pycnometer Method):

-

The empty pycnometer is weighed.

-

It is then filled with the DMAc sample, avoiding air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

The volume is adjusted precisely, and the exterior is cleaned and dried.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

3. Viscosity Measurement (OECD TG 114)

The viscosity of DMAc can be determined using a capillary viscometer or a rotational viscometer.

-

Principle (Capillary Viscometer): This method measures the time it takes for a fixed volume of liquid to flow through a calibrated capillary under gravity at a controlled temperature.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.

-

Methodology:

-

The viscometer is filled with the DMAc sample and placed vertically in the constant temperature bath.

-

The sample is allowed to reach thermal equilibrium.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[14]

-

Logical Workflow Visualization

As a solvent, N,N-Dimethylacetamide does not have inherent biological signaling pathways. However, its application in drug development often involves its use as a vehicle in experimental setups that do study such pathways. The following diagram illustrates a generalized workflow for determining a key physical property, such as boiling point, which is crucial for its application in various experimental and industrial processes.

Caption: Generalized workflow for the determination of a liquid's boiling point.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. This compound ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]

- 5. acs.org [acs.org]

- 6. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. This compound (DMA) [commonorganicchemistry.com]

- 9. surface-tension.de [surface-tension.de]

- 10. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]

- 11. ICSC 0259 - N,N-DIMETHYLACETAMIDE [inchem.org]

- 12. This compound [chemeurope.com]

- 13. thomassci.com [thomassci.com]

- 14. univarsolutions.com [univarsolutions.com]

An In-depth Technical Guide to N,N-Dimethylacetamide: Chemical Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent, is widely utilized in organic synthesis, polymer chemistry, and pharmaceutical applications. Its high boiling point, thermal and chemical stability, and miscibility with a broad range of solvents make it an invaluable medium for various chemical reactions. This technical guide provides a comprehensive overview of the chemical formula, structure, physicochemical properties, and synthesis of N,N-Dimethylacetamide. Detailed experimental protocols for key synthesis methods are presented, alongside a comparative analysis of their advantages and disadvantages. All quantitative data are summarized in structured tables for ease of reference, and logical workflows for the primary synthesis routes are visualized using Graphviz diagrams.

Chemical Formula and Structure

N,N-Dimethylacetamide is an organic compound with the chemical formula C₄H₉NO.[1][2][3] Its structure features a central carbonyl group bonded to a nitrogen atom, which is in turn substituted with two methyl groups. The other side of the carbonyl group is attached to a methyl group.

Systematic IUPAC Name: N,N-Dimethylacetamide[1][3]

Common Abbreviations: DMAc, DMA[1]

Molecular Structure:

-

Skeletal Formula:

-

Ball-and-Stick Model: A 3D representation would show the planar nature of the amide group due to resonance.

Physicochemical Properties

DMAc is a colorless, high-boiling, water-miscible liquid with a faint ammoniacal odor.[1][4] Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 87.122 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ammoniacal | [1] |

| Density | 0.937 g/mL | [1] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 165.1 °C | [1] |

| Solubility in water | Miscible | [1] |

| Refractive Index (nD) | 1.4375 | [1] |

| Viscosity | 0.945 mPa·s | [1] |

| Vapor Pressure | 300 Pa | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 2.08 (s, 3H, COCH₃), 2.98 (s, 6H, N(CH₃)₂) | [5] |

| IR Spectrum | Strong C=O stretch around 1650 cm⁻¹ | [6] |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 87 | [7][8] |

| UV-vis (λmax) | 270 nm | [1] |

Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements | Reference(s) |

| Acute Toxicity | Harmful in contact with skin or if inhaled (H312, H332) | P280, P308+P313 | [1] |

| Eye Irritation | Causes serious eye irritation (H319) | P280, P308+P313 | |

| Reproductive Toxicity | May damage the unborn child (H360) | P280, P308+P313 | [1] |

| Flash Point | 63 °C | [1] | |

| Autoignition Temperature | 490 °C | [1] |

Synthesis of N,N-Dimethylacetamide

DMAc is commercially produced through several synthetic routes, primarily involving the reaction of dimethylamine (B145610) with an acetylating agent. The choice of method often depends on factors such as cost, desired purity, and production scale.

Synthesis from Acetic Anhydride (B1165640) and Dimethylamine

This method involves the acylation of dimethylamine with acetic anhydride. The reaction is exothermic and yields DMAc and acetic acid as a byproduct.

-

An aqueous solution of dimethylamine is heated to vaporize the gas.

-

The dimethylamine gas is dehydrated and purified.

-

The purified gas is then introduced into acetic anhydride at room temperature for the acylation reaction.[2]

-

The reaction is exothermic, and the temperature is controlled to not exceed a certain point, which indicates the completion of the acylation.

-

The resulting mixture is then cooled and neutralized with an alkaline solution (e.g., sodium hydroxide) to a pH of 8-9, which leads to the formation and separation of sodium acetate (B1210297).[2]

-

The remaining organic layer is washed with an alkali solution.

-

Ethyl acetate is added, and the mixture undergoes azeotropic dehydration to remove water.[2]

-

The crude product is then purified by fractional distillation, collecting the fraction at 164-166.5 °C to obtain pure N,N-Dimethylacetamide.[2]

Synthesis from Acetic Acid and Dimethylamine

This is another common commercial method for DMAc synthesis. The reaction involves the dehydration of the salt formed between dimethylamine and acetic acid.

-

Gaseous dimethylamine is introduced into glacial acetic acid. The reaction is exothermic and continuous.[2]

-

The reaction mixture, containing dimethylamine acetate, is then heated under pressure to drive the amidation reaction and remove water.

-

The crude product is then subjected to fractional distillation. The fraction boiling at 164-166.5 °C is collected as pure N,N-Dimethylacetamide.[2]

-

Catalytic distillation technology can be employed to utilize the heat of reaction and reduce energy consumption.[2]

References

- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 2. caloongchem.com [caloongchem.com]

- 3. US3300531A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]

- 5. US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac) - Google Patents [patents.google.com]

- 6. CA2329241A1 - Process for producing this compound - Google Patents [patents.google.com]

- 7. US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC) - Google Patents [patents.google.com]

- 8. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Polarity of N,N-Dimethylacetamide

Introduction

N,N-Dimethylacetamide (DMAc or DMA) is an organic compound with the formula CH₃C(O)N(CH₃)₂.[1][2] It is a versatile, colorless, high-boiling, and water-miscible liquid widely recognized as a polar aprotic solvent.[1][3][4][5][6][7] Its exceptional ability to dissolve a wide array of both organic and inorganic compounds makes it an invaluable solvent in numerous industrial and research applications, particularly in the production of polymers like polyacrylonitrile (B21495) and polyurethane fibers, as well as in the pharmaceutical industry as a reaction medium and in drug formulations.[1][3][8] The polar nature of DMA not only defines its solvency but also allows it to act as a reaction catalyst, often leading to high yields and pure products.[3]

This technical guide provides a comprehensive examination of the polarity of N,N-Dimethylacetamide, detailing the quantitative metrics that define its polar character, the underlying molecular basis for these properties, and the experimental methodologies used for their determination.

Quantitative Measures of Polarity

The polarity of a solvent is a critical parameter that influences solubility, reaction rates, and chemical equilibria. It is quantified by several physicochemical properties, most notably the dipole moment and the dielectric constant. DMA is characterized by high values for both, confirming its status as a highly polar solvent.

Table 1: Physicochemical Properties of N,N-Dimethylacetamide Related to Polarity

| Parameter | Value | Temperature (°C) |

| Dipole Moment (Debye) | 3.7 - 3.72 D | 25 |

| Dielectric Constant (ε) | 37.78 - 38.9 | 25 |

| Polarity Index (P') | 6.5 | Not Applicable |

-

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity resulting from the separation of positive and negative charges within a molecule. DMA's high dipole moment of approximately 3.72 D arises from the significant electronegativity difference between the carbonyl oxygen atom and the carbon atom, as well as the contribution from the nitrogen atom.[9][10]

-

Dielectric Constant (ε): The dielectric constant, or relative permittivity, reflects a solvent's ability to reduce the electrostatic force between dissolved ions, thereby stabilizing them in solution. DMA possesses a high dielectric constant of about 37.8, making it an excellent solvent for polar and ionic compounds.[9][10][11] For comparison, the dielectric constant of water is approximately 80, while that of a nonpolar solvent like hexane (B92381) is less than 2.[12]

-

Polarity Index (P'): This is an empirical scale that provides a relative measure of solvent polarity. DMA's polarity index of 6.5 places it among the more polar organic solvents.[9]

Molecular Basis of Polarity

The distinct polarity of DMA is a direct consequence of its molecular structure. The key features are the N,N-disubstituted amide group, which includes a highly polarized carbonyl group (C=O) and a tertiary nitrogen atom.

-

Carbonyl Group: The C=O double bond is the primary source of DMA's polarity. The high electronegativity of the oxygen atom draws electron density away from the carbon atom, creating a significant bond dipole.

-

Amide Resonance: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons creates a resonance hybrid with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom, further enhancing the overall molecular dipole moment.

-

Aprotic Nature: DMA is classified as an aprotic solvent because it lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Consequently, it cannot act as a hydrogen bond donor. However, the electronegative carbonyl oxygen atom is a strong hydrogen bond acceptor, allowing it to interact favorably with protic solutes.

The interplay of these structural features is illustrated below.

Solvent Characteristics and Miscibility

The principle of "like dissolves like" governs the solubility characteristics of DMA. Its high polarity makes it an excellent solvent for a wide range of substances. It is completely miscible with water and most common organic solvents.[3][4][8] Its only significant limitation is its poor ability to dissolve non-polar aliphatic hydrocarbons.[1][6]

Table 2: Miscibility Profile of N,N-Dimethylacetamide

| Solvent Class | Examples | Miscibility |

| Water | H₂O | Miscible[1][3][4] |

| Alcohols | Ethanol, Methanol | Miscible[7][8] |

| Ethers | Diethyl ether, Tetrahydrofuran | Miscible[2][3][8] |

| Ketones | Acetone, Methyl ethyl ketone | Miscible[2][3][8] |

| Esters | Ethyl acetate | Miscible[2][3][8] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[2][3][8] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poorly Soluble / Immiscible[1][6] |

Experimental Protocols for Polarity Determination

The quantitative values presented in this guide are determined through precise experimental techniques. The following sections outline the general methodologies for key polarity-related measurements.

The dielectric constant is measured by assessing a substance's effect on the capacitance of a capacitor. A common modern technique is Time Domain Reflectometry (TDR).

-

Principle: TDR measures the dielectric properties of a material by analyzing the reflection of a fast-rising electromagnetic pulse. The change in the pulse's shape after interacting with the sample is related to the material's frequency-dependent dielectric properties.[12]

-

Methodology:

-

A high-frequency pulse is generated and propagated along a coaxial transmission line.

-

The line is terminated with a sample cell containing pure DMA, maintained at a constant temperature (e.g., 25°C).

-

The pulse is reflected at the interface between the transmission line and the sample.

-

A wide-bandwidth sampling oscilloscope captures both the incident and reflected waveforms.

-

By applying Fourier transformation and analyzing the difference between the waveforms, the complex permittivity spectrum (ε*) is calculated.

-

The static dielectric constant (ε) is the value of the real part of the permittivity at low frequency.

-

The molecular dipole moment is typically determined by measuring the dielectric constant of dilute solutions of the polar substance in a non-polar solvent and applying the Debye theory.[13]

-

Principle: The total molar polarization of a dilute solution is a function of the concentration and the dipole moments of the solute and solvent. By measuring the dielectric constant and density of several dilute solutions, the solute's contribution can be isolated and its dipole moment calculated.

-

Methodology:

-

Prepare a series of solutions of DMA in a non-polar solvent (e.g., benzene) with low, precisely known weight fractions.

-

Measure the static dielectric constant (ε₀) and density (ρ) of the pure solvent and each solution at a constant temperature.

-

Measure the refractive index (n) of the pure solvent and each solution, from which the high-frequency dielectric constant (ε∞ = n²) is determined.

-

Calculate the molar polarization for each solution using established equations.

-

Extrapolate the data to infinite dilution to determine the molar polarization of DMA.

-

The permanent dipole moment (μ) is then calculated using the Debye equation, which relates molar polarization to the dipole moment and temperature.

-

A straightforward visual method can be used to determine the miscibility of DMA with other solvents.[6]

-

Methodology:

-

Preparation: Add equal volumes (e.g., 1 mL) of DMA and the test solvent into a clean, dry glass vial.

-

Mixing: Securely cap the vial and shake vigorously or vortex for approximately 30 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

-

Interpretation:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

-

N,N-Dimethylacetamide is a highly polar, aprotic solvent, a characteristic defined by its high dipole moment and dielectric constant. These properties are a direct result of its molecular structure, specifically the N,N-disubstituted amide functional group. The polarity of DMA dictates its broad miscibility with water and most organic solvents, making it a powerful and versatile medium for a wide range of chemical reactions and industrial processes. A thorough understanding of its polar nature, grounded in quantitative data and experimental validation, is essential for its effective and appropriate application in research, development, and manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. acs.org [acs.org]

- 5. This compound (DMA) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Introduction and properties of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 9. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]

- 10. N,N-dimethylacetamide [stenutz.eu]

- 11. Dielectric Constant [macro.lsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Solubility of Organic Compounds in Dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide (DMAc) is a versatile, polar aprotic solvent with a high boiling point and strong dissolving power, making it a valuable medium for a wide range of chemical reactions and industrial processes.[1][2] Its ability to dissolve numerous organic and inorganic compounds, including many polymers and pharmaceuticals, has led to its extensive use in the production of fibers, films, coatings, and as a reaction solvent in organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the solubility of various organic compounds in DMAc, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Core Principles of Solubility in this compound

The solubility of a substance in a solvent is governed by the principle of "like dissolves like." This concept can be quantified using Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.

This compound has the following Hansen Solubility Parameters at 25°C:

-

δD (Dispersion): 16.8 (MPa)½[2]

-

δP (Polar): 11.5 (MPa)½[2]

-

δH (Hydrogen Bonding): 9.4 (MPa)½[2]

-

Total (δt): 22.4 (MPa)½[2]

The relatively high polar and hydrogen bonding parameters of DMAc contribute to its excellent ability to dissolve polar organic molecules and polymers with hydrogen bonding capabilities.

Figure 1: Logical relationship governing solubility based on Hansen Solubility Parameters.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for various organic compounds in this compound and the closely related solvent, dimethylformamide (DMF). All data is presented at standard temperature (approximately 25°C or 298.15 K) unless otherwise specified.

Table 1: Solubility of Active Pharmaceutical Ingredients (APIs) in this compound (DMAc) and Dimethylformamide (DMF)

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Paclitaxel | DMF | ~5 | 25 |

| Ibuprofen | DMF | ~45 | 25 |

| 4-Methylbenzoic Acid | DMAc | See Table 2 | 288.15 - 368.15 K |

Note: Data for DMF is provided as a close approximation for solubility in DMAc due to their similar solvent properties. However, experimental verification in DMAc is recommended.

Table 2: Solubility of 4-Methylbenzoic Acid in this compound (DMAc) at Various Temperatures [7]

| Temperature (K) | Mole Fraction (x) |

| 288.15 | 0.0837 |

| 293.15 | 0.1042 |

| 298.15 | 0.1284 |

| 303.15 | 0.1571 |

| 308.15 | 0.1912 |

| 313.15 | 0.2315 |

| 318.15 | 0.2792 |

| 323.15 | 0.3355 |

| 328.15 | 0.4018 |

| 333.15 | 0.4795 |

| 338.15 | 0.5704 |

| 343.15 | 0.6763 |

| 348.15 | 0.7992 |

| 353.15 | 0.9415 |

| 358.15 | 1.0000 |

| 363.15 | 1.0000 |

| 368.15 | 1.0000 |

Table 3: Solubility of Other Organic Compounds in this compound (DMAc)

| Compound | Solubility | Temperature (°C) |

| Iso-octane | 33 g / 100 g DMAc | 25 |

| n-Heptane | 31 g / 100 g DMAc | 25 |

| Di-isobutylene | Completely miscible | 25 |

| N-Hexane | Completely miscible | 25 |

| Cyclohexane | Completely miscible | 25 |

| Cyclohexene | Completely miscible | 25 |

| Benzoic Acid | Soluble | Not specified |

| Naphthalene Acetamide | Soluble | Not specified |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of organic compounds in this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility of Crystalline Compounds

This method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a crystalline compound.[8][9][10]

Materials and Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with screw caps (B75204) or glass stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound (analytical grade)

-

Organic compound of interest (solute)

Step-by-Step Procedure:

-

Preparation of Supersaturated Solution: a. Add an excess amount of the solid organic compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of this compound to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled water bath set to the desired temperature (e.g., 25°C or 37°C). b. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. It is advisable to determine the time to equilibrium in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.[11]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. c. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: a. Accurately dilute the filtered saturated solution with this compound to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of standard solutions of the organic compound in this compound of known concentrations. c. Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions and the diluted sample solution. d. Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions. e. Determine the concentration of the diluted sample solution from the calibration curve. f. Calculate the original solubility of the organic compound in this compound, taking into account the dilution factor.

Figure 2: Workflow for the shake-flask solubility determination method.

Method 2: Visual Method for Determining the Solubility of Polymers (Based on ASTM D3132 - Withdrawn)

This method provides a qualitative to semi-quantitative assessment of polymer solubility in a range of solvents, which can be adapted for this compound.[12][13][14][15]

Materials and Equipment:

-

Test tubes or small vials with closures

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

This compound (analytical grade)

-

Polymer sample

Step-by-Step Procedure:

-

Sample Preparation: a. Weigh a specific amount of the polymer (e.g., 0.1 g) and place it into a test tube. b. Add a known volume of this compound (e.g., 10 mL) to the test tube.

-

Dissolution Attempt: a. Tightly close the test tube. b. Agitate the mixture vigorously using a vortex mixer or shaker at room temperature. c. Periodically observe the mixture for signs of dissolution, such as swelling of the polymer, formation of a gel, or clarification of the solution. d. Continue agitation for a set period (e.g., 24 hours) or until no further changes are observed.

-

Solubility Assessment: a. Soluble: The polymer completely dissolves, forming a clear, homogeneous solution with no visible particles. b. Partially Soluble: The polymer swells significantly or forms a gel, but a clear solution is not obtained. Some undissolved particles may remain. c. Insoluble: The polymer shows little to no change, and the solvent remains clear with the polymer settled at the bottom.

-

Semi-Quantitative Determination (Optional): a. If the polymer is soluble, incrementally add more of the polymer to the solution until saturation is reached (i.e., solid polymer remains undissolved after prolonged agitation). b. If the polymer is insoluble at the initial concentration, perform serial dilutions of the initial mixture with additional this compound to determine the concentration at which dissolution occurs.

Conclusion

This compound is a powerful and versatile solvent for a wide array of organic compounds, including challenging-to-dissolve polymers and active pharmaceutical ingredients. Understanding the principles of solubility, supported by quantitative data and robust experimental protocols, is crucial for its effective application in research, development, and manufacturing. This guide provides a foundational resource for scientists and professionals working with this compound, enabling more informed solvent selection and process optimization. Further research to expand the quantitative solubility database for a broader range of organic compounds in DMAc will continue to be of significant value to the scientific community.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. productcatalog.eastman.com [productcatalog.eastman.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

Dimethylacetamide safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet for Dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical safety information for this compound (DMAc), as presented in its Safety Data Sheet (SDS). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this common solvent. All quantitative data has been summarized in structured tables for ease of reference, and key workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a colorless, water-miscible, high-boiling liquid commonly used as a polar aprotic solvent in organic synthesis and various industrial applications.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C4H9NO | [1][4] |

| Molar Mass | 87.12 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Faint, ammonia-like or fish-like | [1][4][5] |

| Density | 0.937 g/mL at 25 °C | [1][2] |

| Melting Point | -20 °C (-4 °F) | [1][2] |

| Boiling Point | 165 °C (329 °F) | [1][2] |

| Flash Point | 63 °C (145 °F) (closed cup) | [1][6] |

| Autoignition Temperature | 490 °C (914 °F) | [1] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 1.5 mm Hg at 20 °C | [6] |

| Vapor Density | 3.01 (air = 1) | [6] |

Toxicological Data

This compound poses several health hazards, including reproductive toxicity.[1][7] Chronic exposure can lead to hepatotoxicity.[1] The acute toxicity data for this compound is presented in the table below.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 4300 mg/kg | [8] |

| LD50 | Mouse | Oral | 4620 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 2240 mg/kg | [8] |

| LD50 | Rat | Dermal | >20000 mg/kg | [8] |

| LC50 | Rat | Inhalation | 2475 ppm (1 hour) | [8] |

Occupational Exposure Limits

To minimize the risk of adverse health effects in the workplace, several organizations have established occupational exposure limits for this compound. These limits are summarized in the table below.

| Organization | Limit | Value | Source(s) |

| ACGIH | TWA | 10 ppm | [8][9] |

| NIOSH | TWA | 10 ppm (35 mg/m³) [skin] | [5][8][9] |

| OSHA | PEL | 10 ppm (35 mg/m³) [skin] | [5][8][9] |

TWA: Time-Weighted Average PEL: Permissible Exposure Limit [skin]: Indicates the potential for significant absorption through the skin.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for this compound is as follows:

-

Serious Eye Damage/Eye Irritation (Category 2) [13]

The following diagram illustrates the GHS hazard communication workflow for this compound.

Caption: GHS Hazard Communication for this compound.

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize exposure and ensure safety. The following diagram outlines a logical workflow for the safe use of this compound in a laboratory setting.

Caption: Safe Handling and Storage Workflow for this compound.

Experimental Protocols

Safety Data Sheets provide the results of toxicological and physical hazard testing but typically do not include detailed experimental methodologies. The following are general descriptions of the protocols used to obtain the key safety data for chemicals like this compound.

-

Acute Oral Toxicity (LD50): This test is generally conducted in accordance with OECD Test Guideline 420, 423, or 425. A group of laboratory animals, typically rats or mice, are administered a single dose of the substance by gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested population.

-